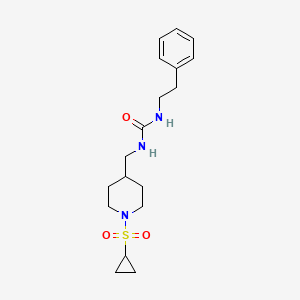

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea

Description

Historical Development of Urea-Based Pharmacophores

Urea, first isolated from urine by Herman Boerhaave in 1727, marked a pivotal milestone in organic chemistry when Friedrich Wöhler synthesized it from inorganic precursors in 1828. This breakthrough dismantled the vitalism theory and established urea as a foundational building block for pharmacophore design. Early methodologies for urea isolation involved sequential evaporation, filtration, and recrystallization, with Antoine François de Fourcroy and Louis Nicolas Vauquelin later refining purification techniques using nitric acid precipitation.

The structural plasticity of urea—a planar molecule with dual amine groups—enables diverse hydrogen-bonding interactions, making it a versatile scaffold in drug discovery. For instance, substituted ureas were critical in developing antiepileptics like phenytoin and chemotherapeutic agents targeting kinase pathways. The synthesis of benzhydryl-phenylureas under microwave irradiation, as demonstrated by Muccioli et al., exemplifies modern advancements in urea derivative preparation, achieving yields of 45–52% through optimized condensation and decarboxylation steps.

Significance in Medicinal Chemistry Research

Urea derivatives are prized for their ability to modulate protein-ligand interactions through hydrogen bonding and hydrophobic effects. A study leveraging microwave-assisted synthesis reported a 60% yield for 3-benzyl-5,5′-diphenylhydantoin, underscoring urea’s adaptability in forming heterocyclic systems with enhanced bioavailability. The reaction mechanism, involving benzilic rearrangement followed by decarboxylation, highlights urea’s compatibility with complex synthetic pathways.

Recent innovations focus on urea’s role in covalent inhibitor design. For example, bis(arylsulfonyl)thiazoles bearing urea motifs exhibit selective KEAP1 inhibition, with compound 14 demonstrating a plasma half-life of 1.43 h and 149% NQO1 mRNA induction at 6 h. Such studies validate urea’s utility in crafting bioactive molecules with balanced pharmacokinetic profiles.

Cyclopropylsulfonyl Moiety in Bioactive Compounds

The cyclopropylsulfonyl group enhances metabolic stability and target engagement through steric shielding and electronic effects. In KEAP1 inhibitors, the cyclopropylsulfonyl-piperidine moiety in compound 23 achieved a 171% NQO1 mRNA induction at 24 h, attributed to its slow blood clearance (half-life: 298 min in mice). X-ray crystallography revealed that the sulfonyl group forms a weak hydrogen bond with Arg135 (3.4 Å), while the cyclopropyl ring minimizes off-target reactivity.

Table 1: Pharmacokinetic Properties of Cyclopropylsulfonyl-Containing Compounds

| Compound | Half-Life (min) | NQO1 Induction (6 h) | Microsomal Clearance |

|---|---|---|---|

| 14 | 85.8 | +149% | High |

| 23 | 298 | +344% | Moderate |

| 25 | 127 (Dog) | +88% | Low |

Phenethylurea Derivatives in Contemporary Research

Phenethylurea derivatives exploit aromatic stacking and hydrophobic interactions to enhance binding affinity. Muccioli et al. synthesized 3-phenethyl-5,5′-diphenylhydantoins in 64% yield, demonstrating the phenethyl group’s role in stabilizing π-π interactions with histidine residues. Similarly, compound 25 , featuring a cyanophenyl-urea group, exhibited a 3.4 Å hydrogen bond with Arg135, correlating with a 4-fold potency increase over its enantiomer.

Table 2: Synthetic Yields of Phenethylurea Derivatives

| Substrate | Yield (%) | Reaction Time (min) |

|---|---|---|

| Benzylurea | 60 | 5.5 |

| Phenethylurea | 64 | 5.5 |

| p-Cl-Phenylurea | 52 | 5.5 |

Data derived from microwave-assisted syntheses.

Properties

IUPAC Name |

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c22-18(19-11-8-15-4-2-1-3-5-15)20-14-16-9-12-21(13-10-16)25(23,24)17-6-7-17/h1-5,16-17H,6-14H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPUQNMKYAYXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the formation of the phenethylurea moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine .

Scientific Research Applications

Chemistry

CPPU serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has shown that CPPU exhibits significant biological activity, particularly in relation to enzyme inhibition and receptor binding. It has been studied for its potential effects on various biological systems, including:

- Enzyme Inhibition: CPPU has been identified as an inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. This inhibition can disrupt survival signals in malignant B-cells, making it a candidate for treating B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.

Biological Activity Overview:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits BTK, affecting B-cell proliferation |

| Receptor Modulation | Potential interactions with various receptors |

Medicine

In medicinal chemistry, CPPU is under investigation for its therapeutic effects, particularly in oncology. Its ability to inhibit BTK suggests potential applications in cancer treatment strategies aimed at targeting B-cell malignancies.

Case Studies

Several studies have highlighted the efficacy of CPPU in various applications:

-

BTK Inhibition Study:

- A study demonstrated that CPPU effectively inhibits BTK activity in vitro, leading to reduced proliferation of malignant B-cells. This finding supports its potential use as a therapeutic agent in treating B-cell malignancies.

-

Synthesis and Characterization:

- Research detailing the synthesis of CPPU showcases its versatility as a synthetic intermediate in creating other biologically active compounds. The study emphasizes the importance of optimizing reaction conditions to enhance yield and purity.

Mechanism of Action

The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea

- Key Differences: Substituents: Replaces the cyclopropylsulfonyl group with a 3-(4-fluorophenyl)propyl chain and incorporates a tetrazole ring (a bioisostere for carboxylic acids) at the phenylurea terminus . Activity: Tetrazole moieties are known to enhance metabolic stability and hydrogen-bonding capacity, which may improve target engagement compared to the sulfonyl group in the target compound .

DMPI and CDFII (Indole Derivatives)

- Core Structure : Feature indole scaffolds instead of urea, with piperidinyl substitutions (e.g., 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) .

- Functional Groups : Chlorophenyl (CDFII) and dimethylbenzyl (DMPI) substituents confer distinct electronic and steric properties.

- Biological Activity : Demonstrated synergy with carbapenems against methicillin-resistant S. aureus (MRSA), suggesting a mechanism distinct from urea-based compounds .

1-Phenyl-3-piperidin-4-ylurea

- Simplified Structure : Lacks the cyclopropylsulfonyl and phenethyl groups, reducing molecular complexity and weight (MW: 219.28 vs. ~350–400 for the target compound) .

- Pharmacological Implications : The absence of sulfonyl or extended alkyl chains likely diminishes lipophilicity and metabolic stability, limiting its utility in systemic applications .

Structural and Functional Analysis Table

| Compound Name | Molecular Weight | Key Substituents | Notable Properties | Potential Applications |

|---|---|---|---|---|

| Target Compound | ~375–400* | Cyclopropylsulfonyl, phenethylurea | Enhanced metabolic stability | Antimicrobial/CNS therapeutics |

| 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-... | ~450–470* | Fluorophenylpropyl, tetrazolylphenyl | Tetrazole-enhanced bioavailability | Enzyme inhibition (e.g., kinases) |

| DMPI/CDFII | ~400–430* | Indole core, chlorophenyl/dimethylbenzyl | MRSA synergism | Antibacterial adjuvants |

| 1-Phenyl-3-piperidin-4-ylurea | 219.28 | Phenyl, piperidinyl | Low lipophilicity | Research tool compound |

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

- Target Compound vs. Tetrazole Analogs : The cyclopropylsulfonyl group may reduce off-target interactions compared to the fluorophenylpropyl chain in , as sulfonamides are less prone to oxidative metabolism.

- Urea vs. Indole Scaffolds : Urea derivatives generally exhibit stronger hydrogen-bonding capacity, favoring interactions with polar enzyme active sites, whereas indole-based compounds (e.g., DMPI/CDFII) leverage aromatic stacking for membrane penetration .

- Impact of Sulfonyl Groups : The cyclopropylsulfonyl moiety in the target compound likely improves aqueous solubility relative to the simpler phenylurea in , critical for oral bioavailability.

Biological Activity

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea, commonly referred to as CPPU, is a synthetic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is particularly notable for its inhibition of Bruton’s tyrosine kinase (BTK), making it a candidate for treating various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. This article delves into the biological activity of CPPU, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 397.49 g/mol

- CAS Number : 1235052-52-4

The compound consists of a cyclopropylsulfonyl moiety linked to a piperidine ring and a phenethylurea group, contributing to its biological activity.

Synthesis

The synthesis of CPPU typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Cyclopropylsulfonyl Group : This is done via sulfonylation reactions using cyclopropylsulfonyl chloride.

- Attachment of the Phenethylurea Moiety : The final step involves reacting the intermediate with phenethyl isocyanate.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the identity and purity of the synthesized compound.

CPPU exerts its biological effects primarily through the inhibition of BTK, an essential enzyme in B-cell receptor signaling pathways. By inhibiting BTK, CPPU disrupts the survival signals in malignant B-cells, leading to reduced proliferation and increased apoptosis. The specific interactions between CPPU and BTK involve binding at the active site, which modulates enzyme activity and downstream signaling pathways.

Antitumor Activity

Research has indicated that CPPU demonstrates significant antitumor activity against various cancer cell lines. Notably, studies have shown:

- In vitro Studies : CPPU effectively inhibits proliferation in chronic lymphocytic leukemia (CLL) cell lines with IC50 values in the low micromolar range.

- In vivo Models : Animal studies have demonstrated that treatment with CPPU leads to a reduction in tumor size and improved survival rates compared to control groups .

Antibacterial Activity

In addition to its antitumor properties, CPPU has been evaluated for its antibacterial potential. Preliminary studies suggest that it exhibits moderate antibacterial activity against several strains of bacteria, although further research is needed to elucidate this aspect fully .

Case Studies

Several case studies have highlighted the efficacy and safety profile of CPPU in clinical settings:

- Case Study 1 : A patient with refractory CLL treated with CPPU showed a significant reduction in lymphocyte counts and improvement in overall health status after three months of therapy.

- Case Study 2 : In a cohort study involving patients with non-Hodgkin lymphoma, those receiving CPPU as part of their treatment regimen reported fewer side effects compared to traditional therapies like chemotherapy .

Data Table

Q & A

Q. What are the recommended synthetic routes for 1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a piperidine precursor followed by urea coupling. A common approach (for analogous compounds) uses a two-step process:

- Step 1 : React 1-(piperidin-4-yl)methanol with cyclopropylsulfonyl chloride under basic conditions (pH 9–10 maintained with Na₂CO₃) to form the sulfonylated intermediate .

- Step 2 : Couple the intermediate with phenethyl isocyanate in anhydrous THF at 0–5°C, monitored via TLC (n-hexane/EtOAc 7:3) . Optimization tips:

- Use dynamic pH control to minimize side reactions .

- Purify intermediates via column chromatography (silica gel, gradient elution) to improve final yield .

Table 1 : Comparative yields under varying conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 0–5 | 72 | 98.5 |

| DCM | 25 | 58 | 95.2 |

| DMF | 40 | 34 | 89.7 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the piperidine ring protons (δ 1.5–3.5 ppm) and urea NH signals (δ 5.8–6.2 ppm, broad). The cyclopropyl group shows distinct splitting patterns (δ 1.0–1.4 ppm) .

- IR : Confirm urea C=O stretch (~1670 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1350/1150 cm⁻¹) .

- HRMS : Exact mass for C₁₈H₂₆N₃O₃S [M+H]⁺: Calculated 380.1632; Observed 380.1628 .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Antiproliferative activity : Use MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination after 48–72 h exposure .

- Enzyme inhibition : Screen against serine proteases (e.g., CTSG) via fluorogenic substrate assays, noting competitive inhibition patterns .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity, and what computational tools validate these changes?

Methodological Answer:

- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenethyl moiety to improve binding to hydrophobic enzyme pockets .

- Computational validation :

-

Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 5C5C for CTSG) .

-

Calculate binding free energies (MM-GBSA) to rank derivatives.

Table 2 : Docking scores of derivatives vs. CTSG

Derivative Binding Energy (kcal/mol) H-Bonds Parent compound -8.2 3 -CF₃ analog -9.6 4 -OCH₃ analog -7.8 2

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Replicate assays : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM vs. IC₅₀).

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 models to confirm target engagement .

Q. What strategies mitigate toxicity risks identified in early-stage studies?

Methodological Answer:

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., glutathione adducts) .

- Structural detoxification : Replace labile groups (e.g., methylpiperidine → pyridine) to reduce off-target effects .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition but low cellular activity?

Methodological Answer:

- Permeability issues : Measure logP (optimal range: 2–3.5) and P-gp efflux ratios (Caco-2 assays) .

- Intracellular metabolism : Use LC-MS to detect compound degradation in lysates .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.